The compound (1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine, also known by its CAS number 180718-22-3, is a member of the imidazo[1,2-a]pyridine family. This compound features a complex bicyclic structure that incorporates both imidazole and pyridine rings. It is primarily studied for its potential applications in medicinal chemistry and pharmacology.
This compound is classified under the category of organic compounds, specifically as an amine due to the presence of the ethanamine functional group. Its structure suggests potential biological activity, making it a candidate for further research in drug development. The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for synthetic and analytical purposes.
The synthesis of (1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions (e.g., temperature, solvents) are crucial for optimizing yields and purity. For instance, reactions may require specific catalysts or protective groups to ensure selectivity.
The molecular formula of (1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is , with a molecular weight of approximately 151.21 g/mol. The structure can be represented using various notation systems:
InChI=1S/C8H13N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h6H,1-5,9H2
C1CCN2C(=NC=C2CN)C1
These representations highlight the connectivity and stereochemistry essential for understanding its reactivity and interactions.
The compound can undergo various chemical reactions typical of amines and heterocycles:
Understanding these reactions is critical for designing synthetic pathways for derivatives that may exhibit enhanced biological activity.
The physical properties of **(1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine include:
Chemical properties include solubility in common organic solvents (e.g., ethanol) and stability under standard laboratory conditions. Understanding these properties helps in determining suitable storage conditions and handling procedures.
This compound has potential applications in several scientific fields:
Research into this compound could lead to significant advancements in drug discovery and development processes.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7